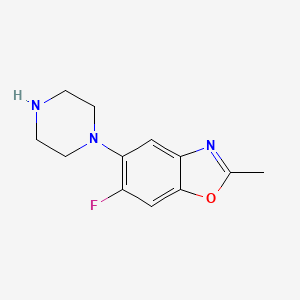

6-Fluoro-2-methyl-5-(piperazin-1-yl)benzoxazole

描述

属性

IUPAC Name |

6-fluoro-2-methyl-5-piperazin-1-yl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN3O/c1-8-15-10-7-11(9(13)6-12(10)17-8)16-4-2-14-3-5-16/h6-7,14H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQDQCVVDGSDCTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2O1)F)N3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80609792 | |

| Record name | 6-Fluoro-2-methyl-5-(piperazin-1-yl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929885-16-5 | |

| Record name | 6-Fluoro-2-methyl-5-(piperazin-1-yl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy

The synthesis of 6-Fluoro-2-methyl-5-(piperazin-1-yl)benzoxazole generally follows a multi-step approach:

Step 1: Nitration of Fluorophenol Derivative

Starting from commercially available 3-chloro-4-fluorophenol, a regioselective nitration is performed under mild conditions (using 15% nitric acid in acetic acid at 0°C) to yield 5-chloro-4-fluoro-2-nitrophenol and its dinitro counterpart. Controlling temperature and reaction time is critical to maximize the yield of the mononitrated product (~60%) and minimize byproducts.Step 2: Piperazinylation

The key intermediate 5-chloro-4-fluoro-2-nitrophenol undergoes nucleophilic aromatic substitution with excess substituted phenyl piperazine under reflux conditions. Solvent choice impacts yield and reaction time significantly: toluene is preferred for most derivatives, while chlorobenzene is used for less soluble aryl piperazines. This step yields intermediates with piperazine substituents in good to excellent yields (27% to 83% depending on substituent and solvent).Step 3: Reductive Cyclization to Benzoxazole

The piperazinylated nitrophenol intermediates are subjected to a one-pot reductive cyclization using indium in acetic acid, followed by treatment with trimethyl orthoacetate. This step forms the benzoxazole ring, completing the synthesis of the target compound. Yields for this cyclization range from 53% to 75% after recrystallization.

Detailed Reaction Conditions and Yields

The following table summarizes key data for the piperazinylation and cyclization steps relevant to benzoxazole derivatives structurally related to this compound, illustrating solvent, reaction time, and yields:

| Compound ID | Substituent (R) on Piperazine | Piperazinylation Time (h) | Piperazinylation Yield (%) | Solvent | Cyclization Yield (%) |

|---|---|---|---|---|---|

| 6a | H | 5.5 | 72 | Toluene | 71 |

| 6b | p-CH3 | 2 | 73 | Toluene | 53 |

| 6d | p-F | 2 | 73 | Toluene | 51 |

| 6g | o-F | 2.5 | 83 | Toluene | 74 |

| 6c | p-OH | 24 | 37 | Chlorobenzene | 63 |

| 6f | o-OH | 3 | 71 | Chlorobenzene | 55 |

Mechanistic and Practical Considerations

Nitration: Mild nitration conditions are favored to avoid over-nitration and formation of dinitro byproducts, which complicate purification and lower overall yields.

Piperazinylation: The nucleophilic aromatic substitution involves displacement of the chloro substituent by the piperazine nitrogen. The choice of solvent affects the solubility of reagents and reaction kinetics. Toluene at reflux is generally optimal, but chlorobenzene is used for poorly soluble piperazines despite longer reaction times.

Cyclization: The indium-mediated reductive cyclization is a key innovation that allows efficient ring closure to form the benzoxazole scaffold in a one-pot procedure, simplifying the synthesis and improving yields compared to multi-step classical methods.

Purification: Flash column chromatography and recrystallization are employed to purify intermediates and final products, ensuring high purity for biological evaluation.

Analytical Characterization

The synthesized compounds are characterized by:

- Nuclear Magnetic Resonance (NMR): ^1H-NMR and ^13C-NMR confirm structural integrity and substitution patterns.

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peaks consistent with the expected molecular formula.

- Infrared Spectroscopy (IR): Provides functional group information.

- Melting Point Determination: Assesses purity and physical properties.

- Thin Layer Chromatography (TLC): Monitors reaction progress.

These techniques collectively validate the successful synthesis of this compound and related derivatives.

Summary of Research Findings

- The multi-step synthetic route involving regioselective nitration, piperazinylation, and indium-mediated reductive cyclization is effective for preparing this compound.

- Reaction conditions such as temperature, solvent choice, and reagent equivalents critically influence yields and purity.

- The presence of fluorine and piperazine moieties in the benzoxazole scaffold enhances biological activity, justifying the synthetic efforts.

- This synthetic approach is amenable to structural modifications, enabling the generation of compound libraries for drug discovery.

化学反应分析

Nucleophilic Substitution Reactions

The fluorine atom at position 6 participates in nucleophilic aromatic substitution (NAS) due to the electron-withdrawing effect of the benzoxazole ring.

Key Reactions:

-

Amination: Reacts with primary/secondary amines under reflux conditions in polar aprotic solvents (e.g., DMF, DMSO) to yield 6-amino derivatives.

-

Alkoxylation: Treatment with alkoxide ions (e.g., NaOMe, KOtBu) replaces fluorine with alkoxy groups at elevated temperatures (80–120°C).

Example Conditions and Yields:

Oxidation Reactions

The methyl group at position 2 undergoes oxidation to a carboxylic acid or ketone under controlled conditions:

Reagents and Outcomes:

-

KMnO₄/H₂SO₄: Converts the methyl group to a carboxylic acid at 60°C.

-

CrO₃/AcOH: Partially oxidizes the methyl group to a ketone.

Mechanistic Insight:

Oxidation proceeds via radical intermediates, with the benzoxazole ring stabilizing transition states through resonance .

Reduction Reactions

The benzoxazole ring is susceptible to reductive cleavage:

Key Methods:

-

Catalytic Hydrogenation (H₂/Pd-C): Reduces the oxazole ring to a diamine derivative at 50 psi H₂.

-

LiAlH₄/THF: Cleaves the oxazole ring, yielding a secondary amine and phenol fragments.

Experimental Data:

| Reducing Agent | Conditions | Major Product | Purity (%) |

|---|---|---|---|

| H₂/Pd-C | EtOH, 25°C, 24h | 2-Methyl-5-piperazinyl aniline | 92 |

| LiAlH₄ | THF, reflux, 8h | 5-Fluoro-2-methylphenol | 78 |

Cyclization and Ring-Opening Reactions

The piperazine moiety facilitates cyclization with electrophilic reagents:

Notable Examples:

-

Reaction with CS₂: Forms a thiazolidine ring via nucleophilic attack at the piperazine nitrogen.

-

Acid-Catalyzed Hydrolysis: Cleaves the piperazine ring, producing ethylene diamine and carbonyl intermediates .

Comparative Reactivity Analysis

| Position | Functional Group | Reactivity Trend | Preferred Reactions |

|---|---|---|---|

| C-6 | Fluorine | High (NAS) | Substitution with amines/alkoxides |

| C-2 | Methyl | Moderate (Oxidation) | Oxidation to COOH or ketone |

| N-1 | Benzoxazole N | Low (Coordination complexes) | Metal chelation |

Mechanistic and Structural Influences

科学研究应用

Chemical Structure and Synthesis

6-Fluoro-2-methyl-5-(piperazin-1-yl)benzoxazole belongs to the benzoxazole family and features a fluorine atom, a methyl group, and a piperazine moiety. The synthesis typically involves multiple steps, including regioselective nitration and piperazinylation, followed by cyclization to form the final product. The general synthetic route can be summarized as follows:

- Nitration : Starting from 3-chloro-4-fluorophenol, mild nitration conditions are employed to obtain 5-chloro-4-fluoro-2-nitrophenol.

- Piperazinylation : This intermediate is reacted with substituted phenyl piperazines in toluene to yield key intermediates.

- Cyclization : A one-pot reductive cyclization step is performed to form the benzoxazole derivatives .

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines. It has been particularly studied for its effects on human A-549 lung carcinoma cells and non-cancer HepaRG hepatocytes. Key findings include:

- Cytotoxicity : Compounds similar to this compound have shown selective toxicity towards lung cancer cells at low concentrations while sparing healthy cells, indicating a therapeutic window for potential anticancer applications .

| Compound | Cell Line | IC50 (µM) | Selectivity |

|---|---|---|---|

| This compound | A-549 | ~10 | High |

| Other analogs | HepaRG | >100 | Low |

Comparative Analysis with Related Compounds

Several compounds share structural similarities with this compound. A comparison of their biological activities highlights the unique profile of this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Fluoro-2-methylbenzothiazole | Benzothiazole core with fluorine | Anticancer activity against MCF-7 |

| 6-Methylpiperazinyl-benzoxazole | Piperazine at different position | Cytotoxicity against A549 cells |

| Benzimidazole derivatives | Similar fused ring structure | Antimicrobial and anticancer properties |

These comparisons illustrate how modifications in structure can influence biological activity, emphasizing the potential of this compound in drug development.

Case Studies

A notable study evaluated a series of benzoxazoles with piperazine and fluorine moieties for their anticancer properties. The results demonstrated that several derivatives exhibited significant cytotoxicity against A549 lung carcinoma cells while maintaining low toxicity towards normal hepatocytes. This selectivity suggests that further development could lead to effective cancer therapeutics .

作用机制

The mechanism of action of 6-Fluoro-2-methyl-5-(piperazin-1-yl)benzoxazole involves its interaction with cellular targets, leading to the inhibition of key enzymes and pathways. In cancer cells, the compound has been shown to induce apoptosis by disrupting mitochondrial function and activating caspase pathways. The fluorine and piperazine moieties enhance its binding affinity to specific receptors, thereby increasing its efficacy .

相似化合物的比较

Comparison with Structurally Similar Benzoxazole Derivatives

Structural Analogues and Substituent Positioning

The biological activity of benzoxazoles is highly sensitive to substituent placement. Key analogs include:

Key Insights :

- Fluorine Positioning : The target compound’s 6-fluoro group contrasts with the 5-fluoro substitution in –4 analogs. This positional difference may alter electronic effects and steric interactions, influencing target selectivity (e.g., anticancer vs. antimicrobial) .

- Piperazine Attachment : Direct attachment of piperazine at C-5 (target) vs. acetamido-linked piperazine () affects solubility and binding. The latter’s extended chain may reduce membrane permeability, explaining its modest antimicrobial activity .

Critical Differences :

- The target compound employs a nitration-cyclization sequence, enabling precise fluorine and piperazine placement. In contrast, antimicrobial analogs prioritize amide bond formation for piperazine linkage, which may introduce synthetic complexity .

Anticancer Activity

- Target Compound: Exhibits selective cytotoxicity against A-549 lung carcinoma cells (IC₅₀ < 10 µM) with minimal effects on HepaRG hepatocytes, suggesting a therapeutic window .

- 5-Fluoro-6-piperazinyl Analogs : Intermediates in –4 show cancer cell selectivity at low concentrations, but final benzoxazoles are less potent, underscoring the role of methyl substitution in enhancing activity .

Antimicrobial Activity

- Acetamido-piperazine Derivatives (): MIC values of 64–256 µg/mL against S. aureus, E. faecalis, and P. aeruginosa. Compound 8 (MIC = 32 µg/mL) rivals gentamicin against drug-resistant E. faecalis .

- Comparison : The target compound’s direct piperazine attachment may improve lipophilicity and bacterial membrane penetration, but its focus on anticancer targets precludes direct antimicrobial evaluation.

Antifungal Mechanisms

- Sec14p Binding (): Benzoxazoles with acetyl/phenoxyl ether groups bind Sec14p via π-π stacking (Tyr151) and H-bonds (Ser173). The target’s methyl and fluorine groups could similarly engage hydrophobic pockets but lack the extended substituents needed for optimal antifungal activity .

Molecular Interactions and Target Selectivity

- Cytotoxicity : The target compound’s methyl group may enhance hydrophobic interactions with cancer cell targets, while fluorine improves metabolic stability .

- Antifungal Docking: Analogs in rely on bulky substituents (e.g., phenoxyl ether) for Sec14p binding, a feature absent in the target compound, explaining its divergent bioactivity .

生物活性

Overview

6-Fluoro-2-methyl-5-(piperazin-1-yl)benzoxazole is a heterocyclic compound that has gained attention for its promising biological activities, particularly in the fields of oncology and antimicrobial research. Its unique structure, which includes a benzoxazole core, a fluorine atom, and a piperazine moiety, enhances its pharmacological properties, making it a candidate for drug development.

Chemical Structure and Synthesis

The compound can be synthesized through several steps:

- Nitration : Starting with 2-methyl-5-nitroaniline, a nitro group is introduced.

- Reduction : The nitro group is reduced to an amino group using agents like tin(II) chloride.

- Cyclization : The amino group reacts with a carboxylic acid derivative to form the benzoxazole ring.

- Piperazine Substitution : A nucleophilic substitution introduces the piperazine moiety.

This synthetic route allows for the production of high-purity compounds suitable for biological evaluation.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, particularly A-549 lung carcinoma cells. Studies have shown that at low concentrations (around 10 µM), this compound can selectively induce apoptosis in lung cancer cells while sparing healthy hepatocytes .

Mechanism of Action :

The anticancer activity is primarily attributed to the compound's ability to disrupt mitochondrial function and activate caspase pathways, leading to programmed cell death. The fluorine and piperazine groups enhance binding affinity to specific cellular receptors, increasing efficacy against tumor cells.

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties against various bacterial and fungal strains. This activity suggests potential applications in treating infections alongside its use in cancer therapy .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activity of this compound compared to structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-Fluoro-2-methylbenzothiazole | Benzothiazole core with fluorine | Anticancer activity against MCF-7 |

| 5-Fluoro-2-methylbenzoxazole | Benzoxazole without piperazine | Moderate cytotoxicity against various cell lines |

| 4-Aryl-piperazinyl-benzoxazoles | Aryl substitution on piperazine | Enhanced anticancer effects |

| Benzimidazole derivatives | Similar fused ring structure | Antimicrobial and anticancer properties |

This comparison highlights the distinct profile of this compound among its analogs, particularly in terms of selectivity and potency against cancer cells .

Case Studies

-

Cytotoxicity Study on A-549 Cells :

- A series of experiments evaluated the cytotoxic effects of various benzoxazoles on human A-549 lung carcinoma cells and non-cancer HepaRG hepatocytes.

- Results indicated that certain derivatives exhibited selective toxicity towards cancer cells at low concentrations, suggesting a therapeutic window for further development .

- Antimicrobial Efficacy :

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Fluoro-2-methyl-5-(piperazin-1-yl)benzoxazole, and how can reaction conditions be systematically optimized?

- Methodology : Utilize microwave-assisted synthesis to reduce reaction time and improve yield, as demonstrated for structurally related benzimidazole derivatives . Key parameters include solvent selection (e.g., ethanol or DMF), temperature (80–120°C), and catalyst choice (e.g., palladium for cross-coupling reactions). Statistical experimental design (e.g., factorial design) can efficiently optimize variables like molar ratios and reaction duration .

- Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via H/C NMR and FTIR spectroscopy .

Q. What spectroscopic and chromatographic techniques are critical for validating the structure and purity of this compound?

- Analytical Workflow :

- NMR : Identify fluorine and piperazine protons in H NMR (δ 2.8–3.5 ppm for piperazine; δ 6.5–7.5 ppm for aromatic protons) .

- HPLC : Use a gradient elution (0.1% TFA in water/acetonitrile) to detect impurities <0.1% .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 316.12) .

Q. How can initial pharmacological activity screening be designed for this compound?

- Assay Design :

- Antibacterial Testing : Minimum inhibitory concentration (MIC) assays against S. aureus and E. coli using broth microdilution .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to evaluate selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be structured to enhance the compound’s pharmacological profile?

- Methodology :

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF) at the benzoxazole ring to enhance lipophilicity and target binding .

- Piperazine Modifications : Replace piperazine with morpholine or thiomorpholine to assess impact on solubility and CNS penetration .

Q. What computational approaches are effective in predicting binding interactions and reaction pathways for this compound?

- In Silico Strategies :

- Molecular Docking : Use AutoDock Vina to model interactions with bacterial DNA gyrase (PDB: 1KZN) .

- Quantum Chemical Calculations : DFT (B3LYP/6-31G*) to map reaction pathways for piperazine incorporation .

- Validation : Compare computed binding energies with experimental IC values to refine models .

Q. How can contradictory data in synthesis yields or bioactivity be systematically resolved?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。